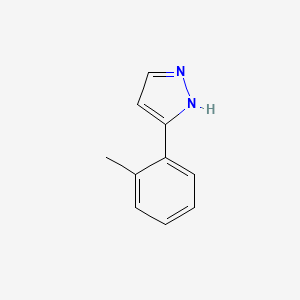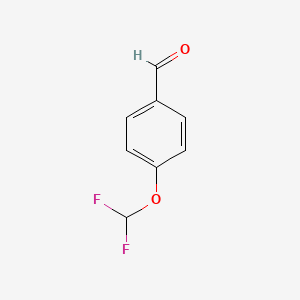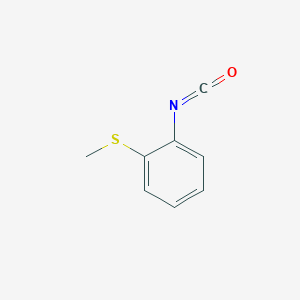![molecular formula C10H8F6N2O B1349843 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 244022-74-0](/img/structure/B1349843.png)
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, also known as BTT-3033, is a novel small molecule that has shown promising results in scientific research applications. This compound was first synthesized in 2010 and has since been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
A novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), has been synthesized and used to create a series of new fluorine-containing polyimides. These polyimides exhibit good thermal stability, outstanding mechanical properties, and solubility in various organic solvents, making them potentially useful in high-temperature and electronic applications (D. Yin et al., 2005).
Biochemical Research
Compounds featuring the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential in inhibiting NF-kappaB and AP-1 gene expression. Substantial research has gone into understanding the structure-activity relationships of these compounds, aiming to improve oral bioavailability and provide insights into the design of therapeutic agents (M. Palanki et al., 2000).
Antimicrobial Activity
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, comparable to that of standard drugs like rifampicin. These findings highlight the potential of these compounds in addressing antibiotic resistance challenges (A. Bąk et al., 2020).
Catalytic and Synthetic Applications
Bis[3,5-bis(trifluoromethyl)phenyl] diselenide has been identified as a highly reactive and selective catalyst for Baeyer-Villiger oxidations with aqueous hydrogen peroxide, demonstrating its potential in organic synthesis and green chemistry (G. ten Brink et al., 2001).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target the respiratory system .
Mode of Action
It is suggested that similar compounds can activate csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
It is known that similar compounds can catalyze a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol .
Result of Action
Similar compounds have been found to exhibit hazardous effects on the respiratory system .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSBKCOGRNGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






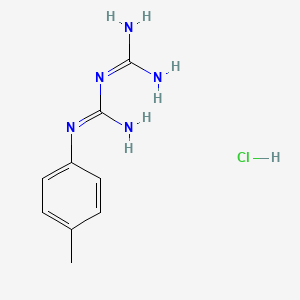

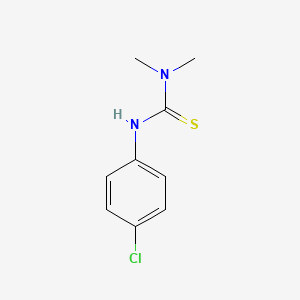

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

